3-bromo-N-phenylbut-2-enamide
Description
Contextualization of 3-bromo-N-phenylbut-2-enamide within Enamide Chemistry
Enamides are a class of organic compounds that feature a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide group. This unique structural arrangement imparts a balance of stability and reactivity, making them valuable building blocks in organic synthesis. rsc.orgthieme-connect.com The enamide functional group can act as a nucleophile or an electrophile under different reaction conditions, allowing for a wide range of chemical transformations. beilstein-journals.org They are considered stable and masked surrogates for enamines, which are of significant interest in synthetic organic chemistry. researchgate.net
This compound fits within this class as a halogenated enamide. Its structure consists of a four-carbon chain with a double bond at the second position (but-2-ene). A bromine atom is attached to the third carbon, and an N-phenylamide group is attached to the second carbon. The presence of the bromine atom and the phenyl group on the amide nitrogen significantly influences the electronic properties and reactivity of the enamide system. While tertiary enamides were historically considered less reactive, recent research has demonstrated that their reactivity can be enhanced, making them versatile synthons in organic synthesis. rsc.org
Importance of Brominated Organic Amides in Chemical Research
The introduction of a bromine atom into organic amides, creating brominated organic amides, is a synthetically important transformation. sci-hub.se Bromine's electron-withdrawing nature can significantly alter the chemical properties of the molecule. fiveable.me For instance, in alpha-brominated amides, the bromine atom makes the adjacent hydrogen atoms more acidic, facilitating selective deprotonation and subsequent reactions. fiveable.me This feature makes them useful intermediates in the synthesis of other organic compounds. fiveable.me
Bromination of amides can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice. sci-hub.sefiveable.me The development of efficient and selective bromination methods is an active area of research. beilstein-journals.org The presence of bromine in an amide can also influence the molecule's biological activity, a principle that is exploited in medicinal chemistry.
Overview of Current Academic Research Landscape on this compound and Related Analogues
While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of butenamides and their analogues are subjects of investigation. For instance, research on related structures like N-[3-bromo-4-(trifluoromethoxy)phenyl]-1-cyano-2-hydroxybut-2-enamide has been conducted in the context of inhibiting Bruton's tyrosine kinase (BTK). researchgate.net
Furthermore, studies on the synthesis and biological evaluation of various substituted butenamides are ongoing. For example, a novel SHP2 inhibitor, N-(3-((1-(3-Bromo-4-fluorophenyl)-5-oxo- rsc.orgthieme-connect.comresearchgate.nettriazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenyl)but-3-enamide, highlights the continued interest in butenamide scaffolds in drug discovery. scispace.com The synthesis of related compounds, such as (E)-N-methyl-4-((2-(4-((E)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenylbut-1-en-1-yl)phenoxy)ethyl)amino)but-2-enamide, further demonstrates the exploration of complex butenamide derivatives. The chemical properties of the parent compound, N-phenylbut-2-enamide, are also available, providing a baseline for understanding its brominated analogue. chemsrc.com
The following table provides a summary of key chemical data for this compound and its parent compound.
| Property | This compound | N-phenylbut-2-enamide |
| CAS Number | 93038-86-9 chemsrc.com | 1733-40-0 chemsrc.com |
| Molecular Formula | C10H10BrNO | C10H11NO chemsrc.com |
| Molecular Weight | 240.10 g/mol | 161.20 g/mol chemsrc.com |
| Boiling Point | Not available | 324.1ºC at 760 mmHg chemsrc.com |
| Flash Point | Not available | 189.3ºC chemsrc.com |
| Density | Not available | 1.08g/cm3 chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
93038-86-9 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-bromo-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H10BrNO/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) |
InChI Key |
BWSUEDWVZFDMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo N Phenylbut 2 Enamide and Analogues
Direct Synthetic Routes to 3-bromo-N-phenylbut-2-enamide
Direct synthetic routes to this compound are centered on the introduction of the bromine atom at the C-3 position of an N-phenylbut-2-enamide framework or the formation of the amide bond with a pre-brominated precursor.
A general procedure for electrophilic aromatic bromination involves dissolving the substrate in a suitable solvent like acetonitrile (B52724) and adding N-bromosuccinimide. The reaction mixture is then stirred, often with heating, to promote the reaction. nih.gov The conditions can be tailored to favor the desired regioselectivity.
| Reactant | Reagent | Product | Key Features |
|---|---|---|---|
| N-phenylbut-2-enamide | N-bromosuccinimide (NBS) | This compound | Regioselective electrophilic bromination at the C-3 position. |
| Activated Aromatic Compounds | NBS in Tetrabutylammonium (B224687) Bromide | para-Monobrominated Products | High para-selectivity. organic-chemistry.org |
An alternative direct route involves the reaction of a brominated butenoyl derivative with an amine. Amides are commonly synthesized from the reaction of an amine with an acid chloride. libretexts.org In this context, 3-bromobut-2-enoyl chloride could react with aniline (B41778) to form this compound. This method relies on the stability and accessibility of the brominated acid chloride. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acid chloride. cognitoedu.org
The synthesis of amides can also be achieved through oxidative amidation of aldehydes. organic-chemistry.org While not a direct route for this compound from a non-brominated precursor, if a brominated aldehyde were used, this could be a viable pathway. For example, copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts has been shown to be an effective method. organic-chemistry.org
General Enamide Synthesis Strategies Applicable to the this compound Framework
General enamide synthesis strategies can be adapted to produce the this compound framework, either by starting with a brominated substrate or by introducing the bromine atom in a subsequent step.
A novel approach for the direct synthesis of enamides involves the electrophilic activation of amides. organic-chemistry.orgaminer.cnnih.govacs.org A one-step N-dehydrogenation of amides to enamides can be achieved using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). organic-chemistry.orgaminer.cnnih.govacs.orgthieme-connect.com This method is characterized by its simple setup and broad substrate scope. organic-chemistry.orgnih.govacs.org The reaction proceeds by electrophilic activation of the amide, followed by oxidation. organic-chemistry.orgthieme-connect.com This strategy could potentially be applied to a brominated amide precursor to yield this compound.
The general procedure involves dissolving the amide in an anhydrous solvent, cooling to a low temperature, and then adding LiHMDS followed by Tf₂O. organic-chemistry.org The reaction is then quenched and the product purified. organic-chemistry.org
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| Amide | LiHMDS, Tf₂O | Enamide | One-step N-dehydrogenation, broad substrate scope. organic-chemistry.orgnih.govacs.org |
Transition-metal catalysis offers powerful and versatile methods for the synthesis of enamides.
Copper(II)-catalyzed reactions are particularly prominent in enamide synthesis. One such method involves the coupling of amides with alkynyl bromides using copper(II) sulfate-pentahydrate and 1,10-phenanthroline (B135089) as the catalytic system. organic-chemistry.orgnih.gov This reaction leads to the formation of ynamides, which can subsequently be converted to Z-enamides. organic-chemistry.orgnih.gov
Another relevant copper-catalyzed reaction is the amidation of vinyl halides to form enamides. nih.gov This can be followed by a subsequent copper-catalyzed oxidative cyclization to produce oxazoles. nih.govorganic-chemistry.org The initial amidation step is directly applicable to the synthesis of the enamide framework. For instance, a copper-catalyzed amidation of a vinyl bromide with an appropriate amide could yield the desired enamide structure. nih.gov The use of CuBr₂ as a catalyst has been reported for the synthesis of 2,5-disubstituted oxazoles from enamides, highlighting the utility of copper in transformations involving enamide intermediates. nih.govorganic-chemistry.org
Furthermore, copper(II)-catalyzed cascade reactions of N-propargyl enamides with sulfonyl hydrazides have been developed for the synthesis of meta-sulfonylpyridines. acs.org This demonstrates the potential of copper catalysis in complex transformations involving enamide substrates.
| Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Amides, Alkynyl Bromides | Copper(II) sulfate-pentahydrate, 1,10-phenanthroline | Ynamides/Z-Enamides | organic-chemistry.orgnih.gov |
| Vinyl Halides, Amides | Copper(II) bromide | Enamides | nih.gov |
| N-propargyl enamides, Sulfonyl hydrazides | Copper(II) catalyst | meta-Sulfonylpyridines | acs.org |
Transition-Metal-Catalyzed Approaches
Palladium-Catalyzed Functionalizations (e.g., Heck-type alkylation)
Palladium catalysis is a cornerstone in modern organic synthesis, offering powerful tools for creating carbon-carbon and carbon-heteroatom bonds. ntu.edu.sg For enamide synthesis, palladium-catalyzed reactions are particularly valuable for their efficiency and for avoiding the use of environmentally harsh halogenated substrates or organometallics. ntu.edu.sg
One key strategy is the direct oxidative cross-coupling of enamides with alkenes. ntu.edu.sg For instance, the olefination of enamides at the β-position with electron-poor alkenes can be achieved using a Pd(OAc)₂ catalyst with oxygen as the sole oxidant, yielding highly functionalized products with excellent regioselectivity. ntu.edu.sg Mechanistic studies involving ¹H NMR analysis have indicated the involvement of a vinylpalladium intermediate in this coupling process. ntu.edu.sg
Another approach involves the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. organic-chemistry.org This method provides a mild and operationally simple route to Z-enamides. organic-chemistry.org The stereoselectivity towards the Z-isomer is attributed to the stability of an intermediate vinyl-palladium complex, which is reinforced by hydrogen bonding between the amido proton and the carbonyl oxygen of the ester group. organic-chemistry.org
Furthermore, a dual ligand system under light irradiation has been developed for the alkylation of N-acyl enamides. sci-hub.se Using a combination of Pd(OTfa)₂ with PPh₃ and Xantphos as ligands, N-acyl ketimines can be produced in high yields as a single E-stereoisomer from a range of alkyl bromides. sci-hub.se This method highlights the importance of the palladium catalyst, the dual ligand system, and photo-irradiation for the reaction's success. sci-hub.se
A summary of representative palladium-catalyzed functionalizations is presented below:
| Catalyst/Reagents | Reactants | Product Type | Key Features |
| Pd(OAc)₂, O₂ | Enamide, Electron-poor alkene | β-olefinated enamide | Excellent regioselectivity, involves vinylpalladium intermediate. ntu.edu.sg |
| Pd(OAc)₂, TFA, NaOAc | Amide, Electron-deficient terminal alkyne | Z-enamide | Mild conditions, high stereoselectivity for Z-isomer. organic-chemistry.org |
| Pd(OTfa)₂, PPh₃, Xantphos, Blue LEDs | N-acyl enamide, Alkyl bromide | N-acyl ketimine (E-isomer) | Dual ligand system, light-induced, stereoselective for E-isomer. sci-hub.se |
| Pd(CH₃CN)₂Cl₂, K₂CO₃, O₂ | Enamide, Sulfonyl chloride | Not specified | Reaction conducted under 1 atm of oxygen. ntu.edu.sg |
Gold(I)-Catalyzed Stereocontrolled Enamide Synthesis
Gold(I) catalysis has emerged as a powerful method for the stereocontrolled synthesis of enamides from simple starting materials. ibs.re.krorganic-chemistry.orgnih.govresearchgate.net A notable strategy involves a tandem reaction of primary amides and propargyl aldehydes, which proceeds through an Au(I)-catalyzed amide addition followed by a Meyer-Schuster rearrangement. ibs.re.krresearchgate.net This approach is advantageous as it avoids the harsh conditions and poor stereocontrol often associated with traditional enamide synthesis methods. ibs.re.kr
The stereochemical outcome of the reaction can be controlled by the choice of solvent. ibs.re.krorganic-chemistry.org For example, using dichloromethane (B109758) (DCM) as the solvent predominantly yields the Z-isomer, a result attributed to intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the ketone group. ibs.re.kr Conversely, employing a polar solvent like dimethyl sulfoxide (B87167) (DMSO) disrupts this hydrogen bonding, favoring the formation of the E-isomer. ibs.re.kr The addition of a catalytic amount of acid can further promote isomerization to the Z-enamide. organic-chemistry.org
This methodology has a broad substrate scope, accommodating various substituted benzamides (both electron-donating and electron-withdrawing groups) and aliphatic amides, all of which produce the desired enamides in good yields. ibs.re.kr
| Catalyst System | Substrates | Solvent | Predominant Isomer | Rationale |
| LAuCl/AgOTf | Primary Amide, Propargyl Aldehyde | Dichloromethane (DCM) | Z-enamide | Intramolecular hydrogen bonding. ibs.re.kr |
| LAuCl/AgOTf | Primary Amide, Propargyl Aldehyde | Dimethyl Sulfoxide (DMSO) | E-enamide | Disruption of intramolecular hydrogen bonding by polar solvent. ibs.re.kr |
Radical Cyclization Pathways
Radical cyclization reactions provide an effective strategy for constructing complex nitrogen-containing heterocyclic structures from enamide precursors. beilstein-journals.orgnih.govmdpi.com These pathways often involve the generation of a radical species that attacks the enamide double bond, initiating a cascade cyclization. nih.gov
One such method is the radical trifluoromethylation and cyclization of tertiary enamides to synthesize trifluoromethyl-containing isoindolinones. nih.gov In this process, a CF₃ radical, generated from TMSCF₃ in the presence of an oxidant, attacks the enamide to form a radical intermediate. This intermediate then undergoes intramolecular cyclization with an aryl ring to yield the final product. nih.gov The reaction is notable for its mild conditions. nih.gov
Similarly, N-phenylpent-4-enamides can undergo a copper-catalyzed trifluoromethylthiolation and radical cyclization to form SCF₃-substituted γ-lactams. mdpi.com Mechanistic studies suggest that the reaction proceeds via an amidyl radical-initiated 5-exo-trig cyclization, followed by trifluoromethylthiolation. mdpi.com The involvement of a radical process was supported by experiments where the addition of TEMPO, a radical scavenger, inhibited the reaction. mdpi.com
Vanadium hydrides have also been shown to be effective in promoting the reductive cyclization of enamides to form pyrrolidine (B122466) derivatives under mild and fast conditions. acs.org Kinetic studies and DFT calculations indicate that the hydrogen atom transfer (HAT) from the vanadium hydride to the enamide is the rate-determining step in this transformation. acs.org
| Reaction Type | Substrate | Reagents | Product | Key Features |
| Radical Trifluoromethylation/Cyclization | Tertiary enamide | TMSCF₃, PhI(OAc)₂, KHF₂ | Trifluoromethyl-containing isoindolinone | Cascade addition and cyclization under mild conditions. nih.gov |
| Radical Trifluoromethylthiolation/Cyclization | N-phenylpent-4-enamide | AgSCF₃, K₂S₂O₈, Cu(OAc)₂ | SCF₃-substituted γ-lactam | Involves an amidyl radical-initiated 5-exo-trig cyclization. mdpi.com |
| Reductive Radical Cyclization | Enamide with a radical acceptor | HV(CO)₄(dppe) | Pyrrolidine derivative | Vanadium-promoted, mild, and highly selective. acs.org |
Dehydrogenation Techniques
The direct dehydrogenation of amides represents a highly atom-economical and straightforward approach to synthesizing enamides. organic-chemistry.orgacs.orgnih.gov This strategy circumvents the need for pre-functionalized substrates that are often required in other synthetic routes. acs.org
A significant breakthrough in this area is a one-step N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O). organic-chemistry.orgacs.org This method is characterized by its simple setup and broad substrate scope, applicable to both cyclic and acyclic amides. organic-chemistry.orgacs.org Mechanistic investigations suggest the reaction proceeds through an iminium triflate intermediate, which enhances the acidity of the α-proton, facilitating selective dehydrogenation. organic-chemistry.org The versatility of the resulting enamides has been demonstrated through their use in various downstream transformations, including cycloadditions and fluorination. organic-chemistry.org
Another powerful method is an iron-assisted regioselective oxidative desaturation of amides. This technique not only provides an efficient route to enamides but can also be adapted to produce β-halogenated enamides. nih.govrsc.org For example, the dehydrogenative N-β-bromination of amides can be achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. nih.govrsc.org This approach is particularly relevant for the synthesis of compounds like this compound from simple amide precursors. The reaction is compatible with a wide range of functional groups, including N-aroyl, N-alkanoyl, and even urea (B33335) and N-carboxylate compounds. nih.govrsc.org
| Method | Reagents | Substrate | Product | Key Features |
| Electrophilic Activation/Dehydrogenation | LiHMDS, Tf₂O | Cyclic and acyclic amides | Enamide | One-step, no pre-functionalization needed, broad scope. organic-chemistry.orgacs.org |
| Fe-assisted Oxidative Desaturation | Iron catalyst, Oxidant | Amides | Enamide | Regioselective N-α,β-desaturation. nih.govrsc.org |
| Dehydrogenative N-β-bromination | DBDMH, Oxidant | Amides | β-bromo enamide | Provides direct access to β-halogenated enamides. nih.govrsc.org |
Ring-Opening Reactions Leading to Enamide Structures
The synthesis of enamides can also be accomplished through innovative ring-opening reactions of cyclic precursors. These methods offer unique pathways to specific enamide scaffolds that might be challenging to access through other routes.
A distinct approach involves the ring-opening of cyclobutenediones. rsc.orgresearchgate.net It has been discovered that while organolithium reagents typically add to cyclobutenediones to give carbonyl addition products, lithium amides can induce a ring-opening via enone cleavage. rsc.orgresearchgate.net This process, which involves an unprecedented scission of the C3–C4 bond and a concomitant O- to C-lithium transfer, provides access to 2-oxobut-3-enamides. rsc.orgresearchgate.net The reaction shows excellent regioselectivity, and its course can be influenced by steric factors of the lithium amide used. rsc.orgresearchgate.net
Another sophisticated strategy involves a tandem sequence initiated by a benzyne-[2+2] cycloaddition with an enamide. nih.gov This cycloaddition forms an amido-benzocyclobutane intermediate, which then undergoes a pericyclic ring-opening to generate a 1-amidodiene. This highly reactive intermediate can then participate in further transformations, such as an N-tethered intramolecular [4+2] cycloaddition, to rapidly assemble complex nitrogen heterocycles in a highly stereoselective manner. nih.gov
| Precursor | Reagents | Intermediate | Product | Key Features |
| Cyclobutenedione | Lithium amide (e.g., LDA) | Vinyllithium intermediate | 2-oxobut-3-enamide | Unprecedented C3-C4 ring scission. rsc.orgresearchgate.net |
| Enamide tethered with an olefin | Benzyne (from ortho-(trimethylsilyl)aryl triflate) | Amido-benzocyclobutane, 1-amidodiene | Aza-tricycle | Tandem [2+2] cycloaddition, ring-opening, and [4+2] cycloaddition. nih.gov |
Stereoselective Synthesis of Enamides Bearing the But-2-enamide (B7942871) Scaffold
Controlling the stereochemistry of the double bond in enamides is crucial, as the E and Z isomers can exhibit different chemical and biological properties. Several methods have been developed for the stereoselective synthesis of enamides, including those with the but-2-enamide framework.
As mentioned previously, gold(I)-catalyzed synthesis from primary amides and propargyl aldehydes allows for stereocontrol through solvent choice, with non-polar solvents like DCM favoring Z-enamides and polar solvents like DMSO favoring E-enamides. ibs.re.kr
Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with primary amides is a powerful method for the stereoselective synthesis of Z-enamides. organic-chemistry.org The formation of the thermodynamically less favorable Z-isomer is rationalized by the formation of an intermediate vinyl-palladium complex stabilized by an intramolecular hydrogen bond between the amido proton and a carbonyl group on the alkyne. organic-chemistry.orgresearchgate.net
A simple and efficient non-metallic approach utilizes a DMSO-KOH system for the stereoselective amidation of alkynes, which furnishes Z-enamides with excellent functional group tolerance and fast reaction kinetics. rsc.org In this reaction, DMSO is proposed to play a dual role as both the solvent and the hydrogen source. rsc.org This method has been successfully applied to the synthesis of natural products bearing a Z-enamide moiety. rsc.org
Furthermore, domino reactions of enamides with aldehydes, catalyzed by Lewis acids like BF₃·OEt₂, can proceed with a remarkable degree of diastereoselectivity. nih.gov While sensitive to the enamide structure, this process has been shown to work with an ethyl-substituted enamide, leading to highly substituted tetrahydropyrans with five continuous stereogenic centers, where the stereochemistry is controlled by the configuration of the starting E- or Z-enamide. nih.gov
| Method | Catalyst/Reagents | Stereochemical Outcome | Mechanistic Rationale |
| Gold(I)-Catalysis | Au(I) catalyst, specific solvent | Z- or E-isomer | Solvent polarity influences intramolecular hydrogen bonding. ibs.re.kr |
| Palladium-Catalyzed Hydroamidation | Pd(OAc)₂, TFA, NaOAc | Z-isomer (with primary amides) | Intramolecular hydrogen bonding in vinyl-palladium intermediate. organic-chemistry.org |
| Base-Mediated Amidation | DMSO, KOH | Z-isomer | DMSO acts as solvent and hydrogen source. rsc.org |
| Domino Reaction | BF₃·OEt₂ | Controlled by starting enamide | Twofold addition of enamide to aldehyde followed by cyclization. nih.gov |
Chemical Reactivity and Transformation Pathways of 3 Bromo N Phenylbut 2 Enamide
Reactions Involving the Bromine Moiety
The carbon-bromine bond in 3-bromo-N-phenylbut-2-enamide is a key site for reactivity, enabling transformations such as radical cyclizations, eliminations to form highly reactive intermediates, and various cross-coupling reactions.
The bromine atom of β-bromoenamides can be abstracted to initiate radical reactions through halogen atom transfer (XAT) processes. These reactions are powerful methods for forming carbon-carbon bonds under mild conditions. A notable example is the copper-catalyzed atom transfer radical cyclization (ATRC) of bromo-enamide derivatives. warwick.ac.ukresearchgate.net In these transformations, a copper(I) complex mediates the abstraction of the bromine atom, generating a vinyl radical. This radical can then undergo intramolecular cyclization, leading to the formation of new heterocyclic structures.
For instance, copper(I) halide complexes with ligands such as tripyridylamine have been shown to effectively mediate the ATRC of bromo-enamides to exclusively yield β-lactams, with no formation of the thermodynamically more stable γ-lactam isomers. warwick.ac.ukresearchgate.net The process is initiated by the reaction of the bromo-enamide with the Cu(I) complex, which generates a radical intermediate and a Cu(II) species, demonstrating a classic atom transfer mechanism. researchgate.net This strategy highlights the utility of the bromine moiety as a handle for initiating radical cascades to build complex molecular scaffolds. iu.edumanchester.ac.uk
One of the most significant reactions of β-bromoenamides is the elimination of hydrogen bromide (HBr) to form ynamides. Ynamides are highly valuable and reactive intermediates in organic synthesis due to the polarization effect of the nitrogen atom on the alkyne. thieme-connect.com The elimination is typically achieved under basic conditions, following an E2 mechanism.
The Hsung group demonstrated that treating β-bromoenamides with a strong base like potassium tert-butoxide (t-BuOK) leads to the formation of ynamides in moderate to excellent yields. d-nb.info A critical aspect of this reaction is its stereoselectivity; it has been observed that only the (Z)-isomers of β-bromoenamides undergo elimination successfully, while the corresponding (E)-isomers are unreactive under the same conditions. d-nb.info This stereochemical requirement is a hallmark of the anti-periplanar geometry needed for an E2 elimination pathway. This transformation provides a reliable route to ynamides bearing various nitrogen-protecting groups, including oxazolidinones and imidazolidinones.
Table 1: Synthesis of Ynamides via HBr Elimination from (Z)-β-Bromoenamides This table is a representative example based on data for related β-bromoenamides.
| Entry | Nitrogen Substituent (R) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Oxazolidinone | t-BuOK | THF | 88 |
| 2 | Imidazolidinone | t-BuOK | THF | 75 |
| 3 | Lactam | t-BuOK | THF | 65 |
The vinyl bromide functionality of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgorganic-chemistry.org This reaction would allow for the introduction of a wide array of aryl, vinyl, or alkyl groups at the β-position of the enamide. organic-chemistry.orgreddit.com
The Buchwald-Hartwig amination provides a route to synthesize aryl amines from aryl halides and is a cornerstone of C-N bond formation. wikipedia.orgorganic-chemistry.org The reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine with the organohalide. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orgorganic-chemistry.org For a substrate like this compound, this reaction would enable the synthesis of β-amino-enamides, replacing the bromine atom with a primary or secondary amine. researchgate.netrsc.org
Reactivity of the Enamide Functional Group
The enamide moiety, a conjugated system of a carbon-carbon double bond and an amide, exhibits its own unique reactivity, primarily through additions and cycloadditions across the π-system.
The enamide double bond is electron-deficient due to the conjugation with the electron-withdrawing amide group, making it susceptible to nucleophilic attack. This reactivity is characteristic of Michael acceptors, where nucleophiles add to the β-carbon of the conjugated system. libretexts.org In this compound, the presence of the bromine atom at the β-position further influences the electronic nature of the double bond.
Enamides can participate in 1,4-Michael addition reactions with suitable nucleophiles. researchgate.netyoutube.com In a reaction involving benzofuran-derived azadienes and enamides, the use of MgSO₄ as an additive selectively promoted the 1,4-addition pathway over a competing [4+2] cycloaddition. researchgate.net This demonstrates that the enamide double bond can act as an electrophile, with the nucleophile attacking the β-carbon and the resulting enolate being protonated to give the addition product. libretexts.org
The enamide double bond is a competent component in various cycloaddition reactions, acting as a dienophile or dipolarophile to construct five- and six-membered rings, which are common motifs in complex natural products and pharmaceuticals.
[4+2] Cycloadditions: Enamides can serve as 2π components in Diels-Alder and related [4+2] cycloaddition reactions to form six-membered rings. acs.org A notable example is the ruthenium-catalyzed formal dehydrative [4+2] cycloaddition between enamides and alkynes, which produces highly substituted pyridines. organic-chemistry.orgnih.gov The reaction proceeds through a ruthenacycle intermediate, followed by alkyne insertion and subsequent cyclization to afford the pyridine (B92270) ring with excellent regioselectivity. nih.govpku.edu.cn In other work, enamides have been shown to react with benzofuran-derived azadienes in the presence of 4 Å molecular sieves to give decahydrobenzofuro[3,2‐b]quinolines via a [4+2] pathway. researchgate.net
[3+2] Cycloadditions: Enamides are excellent partners in [3+2] cycloaddition reactions with various 1,3-dipoles, providing access to a wide range of five-membered heterocycles. rsc.orgnih.govsemanticscholar.org For instance, the reaction of enamides with in-situ generated nitrile imines provides a straightforward route to functionalized pyrazolines under mild conditions. acs.org Another powerful example is the copper-catalyzed dearomative [3+2] cycloaddition of enamides with isoquinolinium ylides, which yields complex pyrroloisoquinoline derivatives with high enantioselectivity. rsc.orgnih.gov This method is effective even for sterically hindered enamides, highlighting its broad applicability. nih.govsemanticscholar.org Furthermore, a NaOH-promoted [3+2] cycloaddition between donor-acceptor cyclopropanes and oxindole-derived enamides has been developed to synthesize spirocyclopentane derivatives with high diastereoselectivity. nih.gov
Table 2: Examples of [3+2] Cycloaddition Reactions Involving Enamides This table is a representative summary based on data for related enamide substrates.
| 1,3-Dipole | Enamide Partner | Catalyst/Promoter | Product | Ref. |
|---|---|---|---|---|
| Nitrile Imine | N-aryl enamide | Et₃N | Pyrazoline | acs.org |
| Isoquinolinium Ylide | α,β-enamide | Chiral Cu(II) complex | Pyrroloisoquinoline | rsc.orgnih.gov |
Rearrangement Reactions Involving the But-2-enamide (B7942871) Core
The but-2-enamide core is susceptible to various rearrangement reactions, which can lead to the formation of structurally diverse products. wiley-vch.de Enamides are known to undergo tandem reactions, and their stability compared to enamines makes them valuable synthetic intermediates. beilstein-journals.org
One notable rearrangement is the Meinwald rearrangement, which can be initiated from an epoxide precursor. thieme-connect.de For the but-2-enamide core, this could involve epoxidation of the double bond followed by acid-catalyzed rearrangement. Another potential transformation is a Nazarov-type cyclization under acidic conditions, which could lead to the formation of cyclic ketones. acs.org
The Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols, while not directly applicable to the but-2-enamide core itself, illustrates the types of rearrangements that N-phenyl amides can undergo under specific conditions. wiley-vch.de
Derivatization Strategies for Expanding Chemical Diversity
The versatility of the enamide functional group allows for a wide range of derivatization strategies to expand the chemical diversity of this compound. beilstein-journals.org The products of the aforementioned alkylation, arylation, and C-H functionalization reactions can serve as platforms for further transformations.
For example, the Weinreb amide functionality, which can be introduced through derivatization, is a versatile precursor for the synthesis of ketones and aldehydes. d-nb.info Furthermore, the enamide double bond can participate in cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions, to construct complex polycyclic systems. acs.org The bromine atom also serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-phenylbut-3-enamide |
| Potassium phthalimide |
| 4-phenylbut-3-enyl bromide |
| Phenylboronic acid |
| n-Butyl iodide |
| 4-Methoxyphenylboronic acid |
| 4-Trifluoromethylphenylboronic acid |
| Iodobenzene |
| 4-Bromoanisole |
| Allyl alcohol |
| Vinyldiazo compounds |
| N-phenylhydroxylamines |
| 4-aminophenols |
Spectroscopic and Structural Elucidation of 3 Bromo N Phenylbut 2 Enamide Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides data on the chemical environment of protons within a molecule. For analogues of 3-bromo-N-phenylbut-2-enamide, key diagnostic signals include those for the vinylic proton, the methyl protons, and the protons of the N-phenyl group.
In related α,β-unsaturated amides and ketones, the vinylic proton signal is particularly important for stereochemical assignment. For example, in (Z)-β-bromo-α,β-unsaturated amides, the vinylic proton typically appears as a singlet in the range of δ 6.7-6.8 ppm. acs.org For instance, the vinylic proton in (Z)-4-chloro-4-phenylbut-3-en-2-one is observed as a singlet at δ 6.77 ppm. acs.org The protons of the phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.0–8.0 ppm). For example, in (E)-N,3-Diphenylbut-2-enamide, the aromatic protons are observed in the range of δ 7.00-7.60 ppm. epfl.ch The methyl group attached to the double bond typically resonates as a singlet in the upfield region, often around δ 2.4-2.6 ppm. epfl.ch
The following table summarizes representative ¹H NMR data for various analogues.
| Compound | Key Proton Signals (δ ppm) and Multiplicity | Solvent |
| (Z)-4-Chloro-4-phenylbut-3-en-2-one | 7.86–7.55 (m, 2H, ArH), 7.58–7.31 (m, 4H, ArH), 6.77 (s, 1H, vinyl H), 2.47 (s, 3H, CH₃) | Chloroform-d |
| (E)-N,3-Diphenylbut-2-enamide | 7.51–7.46 (m, 2H, ArH), 7.41–7.36 (m, 3H, ArH), 6.51 (q, 1H, vinyl H), 2.54 (d, 3H, CH₃), 2.30 (s, 3H, CH₃) | Chloroform-d |
| (E)-N-(Benzyloxy)-5-bromopent-2-enamide | 7.45-7.39 (m, 5H, ArH), 6.77-6.69 (m, 1H, C₃-H), 5.88 (d, 1H, C₂-H), 4.89 (s, 2H, OCH₂), 3.66 (t, 2H, CH₂Br), 2.77 (q, 2H, C₄-H₂) | DMSO-d₆ |
Data sourced from references acs.orgepfl.chbeilstein-journals.org.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Key signals for this compound analogues include the carbonyl carbon (C=O), the two vinylic carbons (C=C), and the carbons of the phenyl ring.
The carbonyl carbon of the amide group typically appears in the downfield region of the spectrum, generally between δ 162-171 ppm. beilstein-journals.orgrsc.org The vinylic carbons, Cα (adjacent to the carbonyl) and Cβ (bearing the bromine atom), are also characteristic. For example, in (E)-N-(benzyloxy)-5-bromopent-2-enamide, the carbonyl carbon appears at δ 162.8 ppm, while the vinylic carbons (C2 and C3) are at δ 123.4 ppm and δ 140.9 ppm, respectively. beilstein-journals.org The carbons of the phenyl group are typically found in the δ 120-140 ppm range. epfl.chrsc.org
The table below presents characteristic ¹³C NMR data for related compounds.
| Compound | Key Carbon Signals (δ ppm) | Solvent |
| (Z)-4-Chloro-1-cyclohexyl-3-phenylprop-2-en-1-one | 201.5 (C=O), 142.6 (C-vinyl), 137.55 (C-Ar), 130.47 (CH-Ar), 128.57 (CH-Ar), 127.24 (CH-Ar), 122.66 (CH-vinyl) | Chloroform-d |
| (E)-N,3-Diphenylbut-2-enamide | 198.7 (C=O), 153.7 (C-vinyl), 142.4 (C-Ar), 129.0 (CH-Ar), 128.4 (CH-Ar), 126.4 (CH-Ar), 124.4 (CH-vinyl), 32.3 (CH₃), 18.5 (CH₃) | Chloroform-d |
| (E)-N-(Benzyloxy)-5-bromopent-2-enamide | 162.8 (CO), 140.9 (C₃), 136.4 (ArC), 129.2 (ArCH), 128.8 (ArCH), 123.4 (C₂), 77.4 (OCH₂), 34.9 (C₅), 33.0 (C₄) | DMSO-d₆ |
Data sourced from references acs.orgepfl.chbeilstein-journals.org.
While ¹H and ¹³C NMR provide the basic framework, advanced NMR techniques are often necessary to definitively determine stereochemistry (i.e., the E/Z configuration) of the C=C double bond. The magnitude of the coupling constants between vinylic protons can often distinguish between isomers. However, for tetrasubstituted alkenes like this compound, this is not possible.
Instead, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. A NOESY experiment can detect through-space interactions between protons that are in close proximity, allowing for the unambiguous assignment of E or Z geometry. For example, a NOESY correlation between the methyl protons and the vinylic proton would help to confirm a specific isomer. While specific NOESY data for the title compound are not available in the provided literature, the determination of stereochemistry in related systems often relies on the chemical shift values derived from empirical rules or comparison with structurally confirmed analogues. acs.org The use of three-component derivatization protocols with chiral agents, followed by ¹H or ¹⁹F NMR analysis, has also been developed for determining the enantiopurity of related chiral sulfinamides. bath.ac.uk
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR spectroscopy is particularly useful for identifying key functional groups in this compound analogues. The most prominent absorption bands include:
N-H Stretch: A sharp peak typically appears in the region of 3200-3400 cm⁻¹ for the N-H bond of the secondary amide.
C=O Stretch (Amide I band): A strong, sharp absorption is characteristic of the amide carbonyl group, typically found in the range of 1640-1680 cm⁻¹. For example, (E)-N-(benzyloxy)-5-bromopent-2-enamide shows a strong band at 1667 cm⁻¹. beilstein-journals.org
C=C Stretch: The stretching vibration of the carbon-carbon double bond usually appears around 1620-1660 cm⁻¹. beilstein-journals.org
N-H Bend (Amide II band): This band, resulting from N-H bending, is typically found near 1550 cm⁻¹.
The following table lists IR absorption data for some related amide compounds.
| Compound | Key IR Absorption Bands (ν cm⁻¹) |
| (E)-N-(Benzyloxy)-5-bromopent-2-enamide | 3201 (N-H), 1667 (C=O), 1635 (C=C) |
| (E)-N-(Benzyloxy)tridec-2-enamide | 3200 (N-H), 1666 (C=O), 1634 (C=C) |
| 3-Bromo-N-phenylpropanamide | Not explicitly detailed, but expected N-H and C=O stretches. |
| (Z)-3-Bromo-N-methyl-N-(tosyl)but-2-enamide | 1692 (C=O) |
Data sourced from references beilstein-journals.orgrsc.orgsigmaaldrich.com.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric bonds. For this compound analogues, the C=C double bond and the symmetric vibrations of the phenyl ring would be expected to show strong Raman signals. While specific Raman spectra for this compound are not widely published in the provided results, data for the related compound Malonanilide show a Raman spectrum has been recorded, indicating its utility in characterizing such structures. spectrabase.com Raman spectroscopy has also been used to characterize catalysts used in the synthesis of precursors to these amides. acs.org The technique is valuable for confirming the presence of the carbon-carbon double bond, which may be weak or ambiguous in the IR spectrum, and for studying the phenyl group vibrations.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. etamu.eduwikipedia.org Different ionization and analysis techniques offer complementary information.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. For instance, HRMS has been used to confirm the structures of various N-acyl-aniline derivatives and bromo-substituted organic molecules. thieme-connect.denih.govnih.gov The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules.
In the analysis of related amide structures, HRMS has been instrumental. For example, the calculated mass for C16H24NO2+ was found to be 262.1802, with the experimentally found value being 262.1793, and for C12H15NNaO2+, the calculated mass was 228.0995, with the found value being 228.0985. nih.gov Similarly, for C16H17N2O3+, the calculated and found masses were 285.1234 and 285.1231, respectively. nih.gov These examples highlight the accuracy of HRMS in confirming molecular formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com This technique is particularly useful for analyzing volatile and semi-volatile compounds. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components in a capillary column. thermofisher.cominnovatechlabs.com Each separated component then enters the mass spectrometer, where it is ionized, fragmented, and detected. etamu.eduinnovatechlabs.com
The resulting mass spectrum provides a fragmentation pattern, which is often referred to as a chemical fingerprint of the molecule. etamu.edulibretexts.org This pattern can be used to identify the structure of the compound by comparing it to spectral libraries or by analyzing the fragmentation pathways. For instance, in the mass spectrum of an amide, characteristic fragmentation patterns can be observed, such as the McLafferty rearrangement in primary amides. libretexts.org For alkyl halides, common fragmentation includes the cleavage of the carbon-halogen bond and alpha-cleavage. youtube.com The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrometer together provide a high degree of confidence in the identification of the analyte. etamu.eduwikipedia.org
Table 1: Common Fragmentation Patterns in GC-MS
| Functional Group | Characteristic Fragmentation |
|---|---|
| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH2)nCH3). libretexts.org |
| Aldehydes | Loss of hydrogen (M-1) or CHO (M-29). libretexts.org |
| Alcohols | Small or absent molecular ion peak, cleavage of C-C bond next to oxygen, loss of H2O (M-18). libretexts.org |
| Amines | Odd molecular ion peak, dominant alpha-cleavage. libretexts.org |
| Amides | Base peak due to McLafferty rearrangement (primary amides). libretexts.org |
| Aromatic ethers | Prominent molecular ions, major fragmentation at the β-bond to the ring. whitman.edu |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, less volatile, and thermally labile molecules. nih.govmdpi.com In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are formed directly from the liquid phase. This often results in the observation of protonated molecules [M+H]+ or other adducts with minimal fragmentation. nih.gov
ESI-MS has been successfully employed for the structural analysis of various aniline (B41778) derivatives and complex organic molecules. nih.govnih.gov For example, it has been used to confirm the identities of reaction products in bioconjugation reactions involving anilines. nih.gov The technique is also valuable for studying non-covalent interactions and for the analysis of large biomolecules. Tandem mass spectrometry (MS/MS) experiments in conjunction with ESI can be used to induce fragmentation and obtain structural information. nih.govmdpi.com For instance, in the study of cyclic N-substituted oligo-β-(1→6)-D-glucosamines, ESI-MS/MS revealed that the main fragmentation pathway is the cleavage of glycosidic bonds within the cycle. mdpi.com
Electronic Absorption Spectroscopy for Conjugation Analysis
Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the electronic structure of molecules, especially those containing conjugated π-systems. sci-hub.se
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edursc.org This absorption corresponds to the promotion of electrons from a ground electronic state to an excited state. rsc.org In organic molecules, the most common electronic transitions are π → π* and n → π*.
The presence of conjugation in a molecule, such as in this compound, has a significant effect on its UV-Vis spectrum. libretexts.org Conjugation extends the π-system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths, a phenomenon known as a bathochromic or red shift. libretexts.org The intensity of the absorption, represented by the molar absorptivity (ε), also increases with extended conjugation, which is termed a hyperchromic shift. libretexts.org
For example, comparing the λmax of 1-butene (B85601) (176 nm) with that of 1,3-butadiene (B125203) (217 nm) clearly demonstrates the bathochromic shift due to conjugation. libretexts.org Each additional conjugated double bond can increase the λmax by about 30 nm. libretexts.org The UV-Vis spectrum of a conjugated enone, for instance, shows a strong π→π∗ absorption and a weaker n→π∗ absorption. libretexts.org Therefore, UV-Vis spectroscopy is a powerful tool for confirming the presence and extent of conjugation in analogues of this compound.
Table 2: UV-Vis Absorption Maxima (λmax) of Representative Chromophores
| Compound | λmax (nm) |
|---|---|
| 1-Butene | 176 libretexts.org |
| 1,3-Butadiene | 217 |
| Isoprene | 222 |
| Benzene | 254 libretexts.org |
| Naphthalene | 286 |
| Anthracene | 375 |
| Tetracene | 470 |
X-ray Crystallography for Solid-State Molecular Geometry of Related Compounds
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. wikipedia.org
Studies on other N-aryl-tribromoacetamides show the importance of intermolecular interactions, such as hydrogen bonding (N-H···O, C-H···O) and halogen bonding (Br···Br, Br···π), in dictating the crystal packing. iucr.org The presence of bulky substituents can influence the stability of intramolecular hydrogen bonds. acs.org X-ray crystallography has also been instrumental in confirming the binding of inhibitor molecules to their protein targets, providing crucial information for drug design. nih.gov The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, are deposited in crystallographic databases for public access. mdpi.combioscience.fi
Table 3: Crystallographic Data for a Related Bromo-Substituted Amide
| Parameter | 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov |
|---|---|
| Molecular Formula | C13H10BrNO2 |
| Molecular Weight | 292.13 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 23.4258 (10) |
| b (Å) | 5.6473 (1) |
| c (Å) | 9.2464 (3) |
| β (°) | 93.008 (1) |
| Volume (ų) | 1221.54 (7) |
| Z | 4 |
Theoretical and Computational Chemistry Studies on 3 Bromo N Phenylbut 2 Enamide Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for accurately describing the molecular and electronic structures of complex organic molecules, including analogs of 3-bromo-N-phenylbut-2-enamide. researchgate.net These calculations offer a detailed picture of the molecule's geometry and the distribution of electrons, which are crucial for understanding its chemical properties and reactivity.
Conformational Analysis and Intramolecular Interactions
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its physical and chemical properties. For molecules like this compound and its analogs, conformational analysis helps identify the most stable structures. researchgate.net
Intramolecular hydrogen bonds play a significant role in stabilizing specific conformations. For instance, in related leflunomide (B1674699) analogs, strong intramolecular hydrogen bonds are consistently observed. researchgate.net However, the presence and nature of these bonds can be influenced by substituents on the phenyl ring. For example, a fluorine atom at the 2-position of the phenyl ring can disrupt the typical intramolecular hydrogen bonding patterns seen in other halogenated derivatives. researchgate.net This highlights the subtle interplay of steric and electronic effects in determining the preferred conformation. The stability of these molecules is often governed by a delicate balance of intramolecular non-covalent interactions. frontiersin.org
Electron Density Distribution and Electrostatic Potential Analysis
The distribution of electron density within a molecule provides a wealth of information about its reactivity. Regions of high electron density are typically nucleophilic, while areas of low electron density are electrophilic. Analysis of the electron density and electrostatic potential distribution helps to identify these reactive sites. researchgate.net
The electrostatic potential map provides a visual representation of the charge distribution, indicating regions that are likely to interact with other molecules. This is particularly useful for understanding intermolecular interactions and predicting how the molecule will behave in a biological environment or a chemical reaction.
Topological Analysis of Electron Density (AIM, ELF)
The Atoms in Molecules (AIM) and Electron Localization Function (ELF) theories offer a more in-depth, quantitative analysis of the chemical bonding and electronic structure. researchgate.net
AIM analysis partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges and the characterization of bond paths and bond critical points. This provides a rigorous definition of chemical bonds and can distinguish between covalent and non-covalent interactions.
ELF analysis provides a measure of electron localization, which helps to identify the regions of space corresponding to chemical bonds and lone pairs. This is particularly useful for visualizing the electronic structure and understanding the nature of chemical bonding in detail. researchgate.net
These topological methods provide a powerful complement to the more traditional analyses of molecular orbitals and electrostatic potential, offering a deeper understanding of the electronic structure of this compound systems.
Mechanistic Investigations of Synthetic Transformations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways and analyzing the structures and energies of reactants, transition states, and products, chemists can gain a detailed understanding of how a reaction proceeds.
Reaction Pathway Elucidation and Transition State Analysis
For synthetic transformations involving this compound and related compounds, computational studies can map out the entire reaction pathway. This involves identifying the transition state, which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
The geometry and energy of the transition state determine the activation energy and, therefore, the rate of the reaction. For example, in nucleophilic substitution reactions, such as the SN2 mechanism, a pentavalent transition state is formed where the bond to the leaving group is breaking as the bond to the nucleophile is forming. pressbooks.pub Computational analysis of this transition state can provide insights into the factors that influence the reaction rate. pressbooks.pub
In more complex, multi-step reactions, such as those catalyzed by transition metals, computational studies can help to identify all the intermediates and transition states involved in the catalytic cycle. uninsubria.itacs.org This detailed mechanistic understanding is crucial for optimizing reaction conditions and developing new catalysts.
Regioselectivity and Stereoselectivity Prediction
Many chemical reactions can potentially yield multiple products, depending on which part of the molecule reacts (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity). Computational chemistry can be used to predict the outcome of such reactions by comparing the energies of the different possible transition states.
The transition state leading to the major product will generally have a lower energy than the transition states leading to the minor products. For example, in the case of nickel-catalyzed reactions, DFT calculations have been used to understand the origin of the observed regioselectivity and stereoselectivity. uzh.ch These studies can reveal the subtle electronic and steric factors that control the reaction's outcome.
Similarly, in hydrogenation reactions, computational models can predict which face of a double bond will be attacked by the hydrogen atoms, leading to the formation of a specific stereoisomer. acs.org This predictive power is of immense value in the design of synthetic routes to chiral molecules.
In Silico Modeling for Ligand-Receptor Interactions
Computational modeling has become an indispensable tool in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. These in silico methods provide a rational basis for drug design and for understanding the mechanisms of action.
Covalent Docking and Hydrogen Bonding Network Analysis
The structure of this compound, featuring an α,β-unsaturated amide, suggests its potential as a Michael acceptor. This makes it a candidate for forming a covalent bond with nucleophilic residues, such as cysteine, within a protein's active site. Covalent docking is a specialized computational technique used to model this type of irreversible binding.
In covalent docking studies of analogous systems, such as furanopyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), the acrylamide (B121943) group is shown to form a covalent bond with a key cysteine residue (Cys797) in the ATP-binding cleft. acs.orgsci-hub.se This interaction is crucial for the inhibitor's potency. The process involves a nucleophilic addition of the cysteine's sulfhydryl group to the Michael acceptor on the ligand. acs.org Computational programs like the Schrödinger Glide covalent docking module are utilized to simulate this process and predict the binding pose of the ligand. acs.org
Beyond the covalent bond, the stability of the ligand-receptor complex is heavily influenced by a network of non-covalent interactions, primarily hydrogen bonds. Hydrogen bond analysis is a critical component of in silico modeling. For instance, in the case of EGFR inhibitors, hydrogen bonds are frequently observed between the ligand and backbone atoms of key residues in the kinase hinge region, such as Met793. sci-hub.se The analysis of these interactions helps in understanding the specificity and affinity of the ligand. Molecular dynamics (MD) simulations can further elucidate the stability of these hydrogen bonds and other interactions over time, providing a more dynamic picture of the binding event. rsc.org
Table 1: Illustrative Interaction Analysis of a Related Acrylamide-Based Kinase Inhibitor
| Interaction Type | Interacting Ligand Group | Interacting Receptor Residue | Significance |
| Covalent Bond | Acrylamide Michael Acceptor | Cys797 | Irreversible inhibition, high potency sci-hub.se |
| Hydrogen Bond | Pyrimidine N1 | Met793 | Hinge region binding, affinity sci-hub.se |
| Hydrogen Bond | Hydroxyl group | Asp855 | Specificity and additional stability sci-hub.se |
| Hydrophobic (σ-π) | Furanopyrimidine core, Phenyl rings | Val726, Ala743, Lys745, Leu788 | Anchoring in the binding pocket sci-hub.se |
Prediction of Molecular Properties and Spectra
Computational chemistry also allows for the prediction of a wide range of molecular properties and spectra for a compound like this compound, even before it is synthesized or experimentally characterized. These predictions are valuable for chemical database curation and for initial assessment of a compound's potential utility.
Various molecular descriptors can be calculated using computational methods. These properties help in predicting the physicochemical behavior of the molecule. For this compound, several key properties have been computationally predicted. chemsrc.com
Table 2: Predicted Molecular Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C10H10BrNO | chemsrc.com |
| Molecular Weight | 240.096 g/mol | chemsrc.com |
| Exact Mass | 238.995 u | chemsrc.com |
| PSA (Polar Surface Area) | 32.59 Ų | chemsrc.com |
| LogP (Octanol-water partition coefficient) | 3.573 | chemsrc.com |
Furthermore, quantum chemical calculation methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to predict various spectra, including NMR, IR, and electronic (UV-Vis) spectra. mdpi.com For example, after optimizing the ground-state geometry of a molecule, theoretical calculations can predict fluorescence emission wavelengths. mdpi.com These predictions can show excellent agreement with experimental results, with deviations often being systematic and acceptable within the realm of quantum chemical calculations. mdpi.com Such computational studies can elucidate the relationship between a molecule's structure and its spectroscopic properties, aiding in structural confirmation and the design of molecules with specific spectral characteristics. mdpi.com
Structure Activity Relationship Sar Studies of N Phenylbut 2 Enamide Derivatives
Impact of Substituents on Amide Reactivity and Biological Activity
The reactivity of the amide bond is a critical determinant of the compound's mechanism of action and stability. For instance, the introduction of bulky groups near the amide can sterically hinder its interaction with target proteins or enzymes. Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which can be a key step in the mechanism of action for some inhibitors.
Research on various N-phenylbut-2-enamide derivatives has provided insights into how different substituents affect their biological activities. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives, it was observed that compounds with halogen-containing side chains on the acrylamide (B121943) moiety exhibited stronger activity compared to those with longer or branched alkyl chains. nih.gov This suggests that the increased steric bulk from longer chains may negatively impact the reactivity of the carbonyl group with amino acid residues in the target protein. nih.gov
Furthermore, the type of heterocyclic ring fused to the core structure can have a profound impact on biological activity. A study on N-heteroaryl enamino amides demonstrated that a thiazole (B1198619) ring was superior to a methyl-substituted isoxazole (B147169) ring in terms of cytotoxic effects, possibly due to differences in electron-donating properties and steric profiles. nih.gov
The following table summarizes the impact of various substituents on the biological activity of N-phenylbut-2-enamide derivatives based on findings from different studies.
| Substituent/Modification | Impact on Biological Activity | Reference |
| Long or branched alkyl chains on acrylamide | Weaker activity | nih.gov |
| Halogen-containing side chains on acrylamide | Increased activity | nih.gov |
| N-(2-thiazolyl) substituent | Superior cytotoxic agent compared to N-(5-methyl isoxazol-3-yl) | nih.gov |
| Bulky structures (e.g., larger heterocyclic rings) | Lower activity, possibly due to steric hindrance | nih.gov |
Role of the Halogen Atom in Modulating Biological Properties
The incorporation of halogen atoms, such as bromine or chlorine, into the N-phenylbut-2-enamide structure is a common strategy to enhance biological activity. Halogens can influence a molecule's properties in several ways, including altering its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. ijres.org
One of the key roles of halogens is their ability to participate in halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen. ijres.org This type of bonding can contribute to the binding affinity of a compound for its target protein, thereby increasing its potency. For example, in a study of N-heteroaryl enamino amides, the addition of a 4-bromophenyl moiety to the thiazole ring led to increased cytotoxicity against a cancer cell line. nih.gov This enhancement could be attributed to favorable interactions, including potential halogen bonding, within the active site of the target.
The following table highlights the observed effects of halogen atoms in N-phenylbut-2-enamide derivatives and related compounds.
| Compound/Modification | Effect of Halogen | Reference |
| N-heteroaryl enamino amide with 4-bromophenyl group | Increased cytotoxicity | nih.gov |
| Halogenated quinone imines | Compounds with the most chlorine atoms showed the highest insecticidal, fungicidal, and herbicidal activity | biointerfaceresearch.com |
| Leflunomide (B1674699) analogs with halogen substitutions | Inter- or intra-molecular hydrogen bonds with the halogen atom and the NH group were observed, potentially influencing crystal packing and activity | researchgate.net |
Pharmacophore Identification and Optimization Strategies
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of N-phenylbut-2-enamide derivatives is a critical step in designing new and more effective analogs.
Based on various studies, a general pharmacophore for this class of compounds often includes:
An N-phenylbut-2-enamide core, which provides a rigid scaffold.
A hydrogen bond donor (the amide N-H group).
A hydrogen bond acceptor (the amide carbonyl oxygen).
Specific substitution patterns on the phenyl ring and the butenamide chain that contribute to target binding and selectivity.
For instance, in the context of analgesic agents, the Gewald aminothiophene fragment has been identified as a promising pharmacophore. chimicatechnoacta.ru Derivatives incorporating this fragment have shown significant analgesic activity. chimicatechnoacta.ruresearchgate.net Optimization strategies often involve modifying the substituents on this core structure. For example, studies on thiophene (B33073) derivatives as 15-lipoxygenase-1 inhibitors revealed that an amino group at the 2-position, an amide with an aliphatic chain at the 3-position, and a phenyl group at the 5-position were key for higher inhibitory potency. nih.gov
Optimization strategies typically involve a systematic variation of substituents to improve potency, selectivity, and pharmacokinetic properties. This can include:
Varying the length and nature of the aliphatic chain: As seen in the thiophene derivatives, the length of the alkyl chain on the amide at the 3-position significantly influenced inhibitory activity. nih.gov
Introducing different substituents on the phenyl ring: This can modulate electronic properties and provide additional binding interactions.
Modifying the heterocyclic core: Replacing or modifying the heterocyclic part of the molecule can lead to improved activity and selectivity, as demonstrated by the comparison between thiazole and isoxazole derivatives. nih.gov
The following table outlines key pharmacophoric features and optimization findings for N-phenylbut-2-enamide and related structures.
| Pharmacophore/Core Structure | Key Features for Activity | Optimization Strategy | Reference |
| Gewald aminothiophene | Aminothiophene fragment | Introduction of various substituents to enhance analgesic activity | chimicatechnoacta.ruresearchgate.net |
| Thiophene derivatives | 2-amino group, 3-aliphatic amide, 5-phenyl group | Varying the aliphatic chain length and substituents on the 5-phenyl group | nih.gov |
| Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine backbone | Introduction of halogen-containing side chains on the acrylamide | nih.gov |
Correlation between Stereochemistry and Biological Response
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of N-phenylbut-2-enamide derivatives. The specific spatial orientation of substituents can determine how well a molecule fits into the binding site of a target protein, leading to significant differences in potency and selectivity between stereoisomers.
In a broader context of related compounds, research has shown that stereochemistry is a critical factor. For instance, in the development of N-hydroxyurea 5-lipoxygenase inhibitors, the rate of in vitro glucuronidation was found to be stereoselective for certain analogs, highlighting how stereochemistry can affect metabolism and, consequently, the duration of action.
The following table provides examples of how stereochemistry influences the activity of related compound classes.
| Compound Class | Stereochemical Consideration | Impact on Biological Response | Reference |
| N-hydroxyurea 5-lipoxygenase inhibitors | (R)- vs. (S)-enantiomers | Stereoselective in vitro glucuronidation, affecting duration of inhibition | acs.org |
| Chiral amines via asymmetric hydrogenation | Enantioselectivity of the synthesis | Production of specific enantiomers with desired biological activity | acs.org |
Influence of Substituent Position on Phenyl Ring on Activity
The position of substituents on the phenyl ring of N-phenylbut-2-enamide derivatives is a crucial determinant of their biological activity. Shifting a substituent from one position to another (ortho, meta, or para) can alter the molecule's electronic distribution, steric profile, and ability to form specific interactions with a biological target.
For example, a substituent at the para-position might extend into a specific pocket of a receptor, enhancing binding affinity, while the same substituent at the ortho-position could cause steric clashes that reduce activity. The electronic effects (electron-donating or electron-withdrawing) of a substituent also vary depending on its position relative to the amide linkage, which can influence the reactivity of the amide group.
A study on 2-phenoxybenzamides as antiplasmodial agents demonstrated the importance of substituent positioning. While this is a different scaffold, the principles are transferable. The study showed that the placement and nature of substituents on the phenyl rings significantly impacted the antiplasmodial activity and cytotoxicity.
Research on leflunomide metabolite analogs also highlighted the effect of substituent position. The presence of a fluorine atom at the 2-position (ortho) of the phenyl ring was found to disrupt intermolecular hydrogen bonding that was observed for other derivatives, potentially due to differences in crystal packing. researchgate.net This indicates that the position of a substituent can influence not just direct interactions with a target but also the solid-state properties of the compound.
The following table summarizes findings on the influence of substituent position on the phenyl ring.
| Compound Class/Study | Substituent Position | Observed Influence on Activity/Properties | Reference |
| Leflunomide metabolite analogs | 2-fluoro (ortho) | Disruption of intermolecular hydrogen bonding | researchgate.net |
| TEMPO-type nitroxides | Phenyl group at different positions from the α-carbon | Differing reduction reactivity and redox potential, implying steric hindrance effects | rsc.org |
| 4-phenyl-2,4-dioxobutanoic acid derivatives | meta-alkyl substitution | Better metal complexation ability, which may have pharmacological implications | researchgate.net |
Biological Activity Mechanisms of 3 Bromo N Phenylbut 2 Enamide Analogues
Enzyme Activity Modulation (e.g., Inhibition of Bruton's Tyrosine Kinase (BTK) by related brominated phenyl-hydroxybutenamides)
Analogues of 3-bromo-N-phenylbut-2-enamide, particularly those with a butenamide core, have been identified as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell signaling. nih.govfrontiersin.org BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, maturation, and survival. frontiersin.orgnih.gov
The mechanism of inhibition often involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. frontiersin.orgmdpi.com This irreversible binding inactivates the enzyme, blocking its ability to phosphorylate downstream substrates. frontiersin.orgnih.gov The inactivation of BTK disrupts the entire downstream signaling cascade, including the phosphorylation of phospholipase Cγ2 (PLCγ2). mdpi.comdovepress.com The inhibition of PLCγ2 activation, in turn, prevents the generation of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which ultimately suppresses pathways such as the nuclear factor-kappa B (NF-κB) pathway, crucial for cell survival and proliferation. frontiersin.orgnih.govdovepress.com
Several BTK inhibitors, such as ibrutinib, acalabrutinib (B560132), and zanubrutinib, operate via this covalent binding mechanism. nih.govmdpi.com While effective, next-generation inhibitors have been developed to improve selectivity for BTK, thereby reducing off-target effects. mdpi.comdovepress.com For instance, acalabrutinib is noted for its reactive butynamide group that binds to Cys481 with high selectivity. dovepress.com The inhibition of BTK and its downstream signaling pathways forms the basis of the therapeutic potential of these compounds in managing B-cell malignancies and various immune-mediated conditions. nih.govnih.gov
Table 1: Research Findings on BTK Inhibition by Related Analogues
| Compound Class/Name | Mechanism of Action | Key Downstream Effects | Research Focus |
|---|---|---|---|
| Ibrutinib | Covalently binds to Cys481 in the BTK active site, leading to irreversible inhibition. mdpi.com | Blocks phosphorylation of PLCγ2, thereby inhibiting NF-κB and other survival pathways. frontiersin.orgnih.gov | Treatment of B-cell malignancies like CLL and mantle cell lymphoma. nih.gov |
| Acalabrutinib | Highly selective covalent inhibitor that binds to Cys481 via a butynamide group. dovepress.com | Reduces phosphorylation of BTK and downstream signaling molecules. nih.gov | Used in treating CLL and mantle cell lymphoma, with a focus on improved safety. nih.gov |
| Zanubrutinib | Covalent inhibitor that binds to Cys-481, featuring a structure that enhances BTK selectivity. mdpi.com | Inhibits BTK-mediated signaling pathways crucial for B-cell proliferation. frontiersin.org | Approved for treating various B-cell lymphomas. frontiersin.org |
| Cyano-hydroxybut-enamides | Potent inhibitors of Bruton's tyrosine kinase. researchgate.net | N/A | Investigated for pharmaceutical properties related to BTK inhibition. researchgate.net |
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of this compound analogues are closely linked to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of BTK, which is expressed not only in B-cells but also in other immune cells involved in inflammatory responses. frontiersin.orgnih.gov By inhibiting BTK, these compounds can suppress the production of pro-inflammatory cytokines. For example, the BTK inhibitor acalabrutinib has been shown to reduce IL-6 production in marginal zone B cells. frontiersin.org
Other related structures, such as brominated indoles isolated from marine molluscs, exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophage and fibroblast cells. monash.edu The mechanism for these indoles involves the suppression of the nuclear factor kappa B (NF-κB) pathway; the active compounds were found to inhibit the translocation of NF-κB into the nucleus of macrophages. monash.edu Similarly, synthetic phenylbenzohydrazides, which share structural similarities with amide compounds, have been shown to reduce the production of cytokines like IL-1β, IL-6, and TNF-α, as well as nitric oxide. mdpi.com The presence of halogen substituents, such as bromine, on the phenyl ring is often associated with enhanced anti-inflammatory and anticancer activity in various synthesized acetamide (B32628) derivatives. nih.gov
Antiviral Mechanisms (e.g., Inhibition of HIV Replication and HIV-1 Reverse Transcriptase by related hydroxyquinolinones)
Analogues such as hydroxyquinolinones and diketo acids (DKAs) have demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The primary target for many of these compounds is the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle. mdpi.commdpi.com HIV-1 RT has two main functions: a DNA polymerase activity that synthesizes DNA from the viral RNA template, and a ribonuclease H (RNase H) activity that degrades the RNA strand of the RNA/DNA hybrid. mdpi.commdpi.com
While most approved RT inhibitors target the polymerase function, compounds like DKA derivatives are being investigated for their ability to inhibit the RNase H function, which remains an untapped therapeutic target. nih.govmdpi.com These inhibitors often act by binding to the active site of the RNase H domain, chelating the essential Mg2+ ions required for its catalytic activity. nih.govasm.org However, studies show that their inhibitory action is not solely due to metal chelation but also involves specific interactions with highly conserved amino acid residues within the RNase H domain, such as Q475, N474, and Y501. nih.govasm.org For instance, the DKA derivative RDS1759 was found to selectively inhibit RNase H activity and viral replication by making specific contacts with these residues, effectively halting the reverse transcription process in cell-based assays. nih.govasm.org Other related compounds, like hydroxychloroquine, inhibit HIV-1 replication through a different mechanism, by increasing the endosomal pH, which interferes with the post-translational modification of viral glycoproteins like gp120. nih.gov
Antimicrobial Activities and Mechanisms
Halogenated compounds, particularly those containing bromine, are frequently noted for their antimicrobial properties. ontosight.ai Analogues of this compound fall into this category, with related structures showing activity against various microorganisms. For example, a study involving the synthesis of cyclic N-locked indolicidin (B8082527) analogues, using bromoacetic acid in the process, identified compounds with significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. ruc.dk While the precise mechanism for all such compounds is not fully elucidated, some antimicrobial peptides are known to interact with and disrupt bacterial cell membranes. ruc.dk
Furthermore, bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita identified simple brominated indoles as the source of antimicrobial activity. monash.eduresearcherslinks.com In another analysis, a compound identified as 2-piperidinone, N-[4-bromo-n-butyl]- was found in the ootheca of the Egyptian pygmy mantid, which exhibited antimicrobial activity against E. coli, Proteus vulgaris, Staphylococcus aureus, and Bacillus subtilis. semanticscholar.org The presence of a brominated alkyl chain suggests a potential role for this structural feature in its biological activity.
Immunosuppressive Properties and Associated Cellular Pathways
The immunosuppressive activity of compounds structurally related to this compound has been investigated, with significant insights gained from studies on the drug leflunomide (B1674699) and its active metabolite, A771726. acs.org A771726, a malononitrilamide, is a potent immunosuppressive agent. researchgate.net Configurational and conformational studies on this metabolite and its inactive analogues revealed that the key pharmacophore responsible for its immunosuppressive effect is a β-keto amide structure where the enolic hydroxy group is positioned cis to the amidic moiety. acs.orgresearchgate.net This specific spatial arrangement is crucial for its biological activity. This hypothesis was confirmed through the design and synthesis of a new class of compounds based on this pharmacophore, which proved to be more potent than leflunomide and its metabolite. acs.org The primary in vitro assay used to determine the activity of these N-phenyl amide compounds was the concanavalin (B7782731) A response of rat spleen cells, a measure of T-cell proliferation. google.com
Analgesic Activity Mechanisms
Research into the analgesic properties of related amide structures has identified potential mechanisms of action. A study on a series of synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives investigated their analgesic, anti-inflammatory, and anticancer activities. nih.gov The analgesic effects were evaluated alongside anti-inflammatory properties, suggesting a potential link through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes, which are involved in pain signaling. The study found that compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was particularly effective, exhibiting analgesic as well as anti-inflammatory and anticancer activities. nih.gov This suggests that the analgesic mechanism of such compounds may be related to their ability to interfere with inflammatory pathways that contribute to pain.
Anti-Leishmanial Mechanisms
Analogues of this compound have shown significant promise as anti-leishmanial agents, targeting the Leishmania parasite through various mechanisms. nih.govnih.gov Leishmaniasis is a parasitic disease for which current treatments have limitations due to toxicity and resistance. nih.govnih.gov
One class of related compounds, brominated chalcones, has demonstrated potent activity against Leishmania amazonensis. nih.gov Synthetic quinoline (B57606) alkaloids, which are structurally similar to compounds found in plants, are also effective against Leishmania (Viannia) panamensis. nih.gov The mechanisms of action are diverse. Some compounds, like the antibiotic paromomycin, are thought to disrupt the parasite's ribosomal function by binding to ribosomal RNA, thereby inhibiting protein synthesis. nih.gov Other agents interfere with the parasite's energy metabolism by disrupting the mitochondrial membrane potential. nih.gov Miltefosine, another anti-leishmanial drug, has multiple targets, including interference with lipid metabolism, disruption of calcium homeostasis, and inhibition of mitochondrial cytochrome C oxidase, ultimately leading to parasite death. nih.gov Certain synthetic analogues have been observed to induce apoptosis in infected host macrophages or cause ultrastructural alterations within the parasite itself. nih.gov The presence of bromine in guanidine (B92328) compounds has also been explored to enhance their anti-leishmanial potential. preprints.org
Table 2: Research Findings on Anti-Leishmanial Mechanisms
| Compound/Analogue Class | Proposed Mechanism of Action | Target Species | Key Findings |
|---|---|---|---|
| Brominated Chalcones | Not fully specified, but show high viability inhibition. | Leishmania amazonensis | 18 synthesized chalcones showed >80% viability inhibition. The most potent had an IC50 value of 6.33 µM. nih.gov |
| Quinoline Alkaloids | Induce necrosis-related alterations in amastigotes; stimulate oxidative breakdown in host macrophages; induce apoptosis of infected macrophages. nih.gov | Leishmania (Viannia) panamensis | Synthetic analogues were effective against intracellular amastigotes with EC50 values as low as 1.91 μg/mL. nih.gov |
| Paromomycin | Disrupts ribosomal function and mitochondrial membrane potential, affecting protein synthesis and energy metabolism. nih.gov | Leishmania species | Binds to the 30S ribosomal subunit. nih.gov |
| Miltefosine | Interferes with lipid metabolism, disrupts calcium homeostasis, inhibits mitochondrial cytochrome C oxidase. nih.gov | Leishmania species | A pleiotropic drug with multiple targets in the parasite. nih.gov |
| Uniflorol Analogues | Not fully specified, but activity is favored in compounds with a phenylalkenyl motif. | Leishmania infantum | 12 of 24 novel compounds showed activity <50 μM, with the most potent having an IC50 of 7.29 μM. researchgate.net |
Antitumor/Anti-proliferation Mechanisms
The antitumor and anti-proliferative activities of compounds structurally related to this compound are attributed to a variety of mechanisms, primarily centered around the inhibition of key enzymes and disruption of cellular processes essential for cancer cell growth and survival.
Research into a novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, which share a substituted bromo-phenyl motif, identified them as potent inducers of apoptosis. nih.gov These compounds were found to exhibit cytotoxic activity specifically in proliferating cells. nih.gov The proposed mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death. nih.gov One lead compound from this series, MX-116407, demonstrated significant antitumor efficacy in a human lung tumor xenograft model, causing tumor regressions. nih.gov Furthermore, it enhanced the antitumor activity of cisplatin (B142131), a conventional chemotherapy agent. nih.gov
Analogues of leflunomide, which feature a butenamide core structure, have been identified as inhibitors of Bruton's tyrosine kinase (BTK). nih.govgoogle.com BTK is a crucial enzyme in B-cell receptor signaling and is also implicated in the proliferation of certain cancer cells, including those in proliferative mastocytosis. google.com The inhibition of BTK by these analogues presents a therapeutic strategy for cancers where this kinase is overexpressed or hyperactive. google.com
Other research has focused on the synthesis and anticancer evaluation of various heterocyclic derivatives that incorporate structural elements reminiscent of this compound. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested for their anticancer activity against a panel of human cancer cell lines. mdpi.com Compound 4i from this series was identified as a promising candidate, showing notable growth inhibition against several cancer cell lines. mdpi.com Similarly, novel thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated potent anti-breast cancer activity, with some compounds exhibiting higher efficacy than the reference drug Doxorubicin. alliedacademies.org
The antiproliferative activity of synthesized compounds has been evaluated against various human cancer cell lines, as detailed in the table below.
| Compound Series | Cancer Cell Line(s) | Notable Findings |
| 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes | Human lung tumor (Calu-6) | Potent apoptosis inducers, with MX-116407 causing tumor regression. nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | CNS (SNB-75), Renal (UO-31), Leukemia (CCRF-CEM), Non-Small Cell Lung (EKVX), Ovarian (OVCAR-5) | Compound 4i showed significant growth inhibition against multiple cell lines. mdpi.com |
| Thieno[2,3-d]pyrimidine derivatives | Breast (MCF7) | Several compounds exhibited higher anti-breast cancer activity than Doxorubicin. alliedacademies.org |
| 2-phenazinamine derivatives | Chronic Myelogenous Leukemia (K562), Hepatocellular Carcinoma (HepG2) | Compound 4 showed a potent anticancer effect comparable to cisplatin with low toxicity to non-cancer cells. nih.gov |
Interaction with Biological Targets (e.g., DNA binding, protein interactions)
The biological activity of this compound analogues is intrinsically linked to their ability to interact with specific molecular targets within the cell, primarily proteins.
A significant mechanism of action for some analogues is the inhibition of tubulin polymerization. nih.gov A series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were found to interact with tubulin at the colchicine-binding site. nih.gov This interaction disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov Molecular docking studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs also suggest that the inhibition of tubulin is a primary molecular target. mdpi.com These studies indicated efficient binding affinities at the tubulin–combretastatin (B1194345) A-4 binding site, involving hydrogen and halogen bond interactions. mdpi.com
Another key biological target is Bruton's tyrosine kinase (BTK). nih.govgoogle.com Leflunomide metabolite analogues, such as N-[3-bromo-4-(trifluoromethoxy)phenyl]-1-cyano-2-hydroxybut-2-enamide, are potent inhibitors of BTK. nih.govgoogle.com This inhibition is a critical aspect of their potential therapeutic application in certain cancers. google.com The design of rationally designed potent BMX inhibitors, another non-receptor tyrosine kinase, also highlights the strategy of targeting specific kinase domains. rsc.org
The interaction with the Epidermal Growth Factor Receptor (EGFR) has also been explored. A study on caffeic acid amides bearing a 2,3,4,5-tetrahydrobenzo[b] nih.govmdpi.comdioxocine moiety revealed that some of these compounds exhibit potent inhibitory activity against EGFR, which correlates with their antiproliferative effects on cancer cell lines like HepG2. mdpi.com
While direct DNA binding is a common mechanism for many anticancer drugs, the available research on this compound analogues primarily points towards protein interactions rather than direct engagement with DNA. The term "DNA" in the context of some of the reviewed literature refers to the use of DNA-encoded libraries (DELs) for the discovery of novel compounds, which is a methodology for screening vast numbers of compounds against a target protein and does not imply that the hit compounds are DNA binders. ncl.ac.uk
The interaction of these analogues with their biological targets often involves specific chemical features. For example, the α-ketoamide moiety in some inhibitors has been suggested to engage with the active site cysteine of enzymes through a reversible covalent mechanism. acs.org This covalent interaction can lead to potent and specific inhibition of the target protein.
| Compound Analogue Class | Biological Target | Type of Interaction |
| 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes | Tubulin | Interaction at the colchicine-binding site, inhibiting polymerization. nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin | Binding at the combretastatin A-4 site, predicted by molecular docking. mdpi.com |
| Leflunomide metabolite analogues | Bruton's tyrosine kinase (BTK) | Potent inhibition of kinase activity. nih.govgoogle.com |
| Caffeic acid amides | Epidermal Growth Factor Receptor (EGFR) | Inhibition of kinase activity. mdpi.com |
| α-Ketoamides | Phospholipase A and Acyltransferase Enzymes | Potential reversible covalent interaction with active site cysteine. acs.org |
Applications of 3 Bromo N Phenylbut 2 Enamide in Advanced Organic Synthesis
Building Blocks for Complex Heterocyclic Systems
The enamide scaffold is a potent synthon for the synthesis of nitrogen-containing heterocycles (N-heterocycles), which are core structural motifs in numerous natural products and pharmaceuticals. beilstein-journals.org The strategic placement of the bromine atom in 3-bromo-N-phenylbut-2-enamide enhances its utility, providing a handle for various cyclization and cross-coupling reactions.
Enamides are recognized as distinctive amphiphilic synthons that can be strategically employed in cyclization reactions. beilstein-journals.org The versatility of the enamide moiety allows for the development of diverse cyclization pathways, including enamide–alkyne cycloisomerization and [n + m] cycloadditions, which lead to a variety of N-heterocyclic structures. beilstein-journals.org For instance, β-halo-enamides can be treated with a base to yield oxazoles. gla.ac.uk
Research has demonstrated the utility of related bromo-acetyl compounds, such as 3-bromoacetylcoumarin, as key starting materials for synthesizing a range of heterocyclic systems including pyran, pyridine (B92270), thiophene (B33073), thiazole (B1198619), and pyrazole (B372694) derivatives through reactions with various reagents. mdpi.com This highlights the general applicability of the bromo-enone or bromo-enamide functionality in building complex heterocyclic frameworks. The synthesis of such compounds is often a focal point in medicinal and organic chemistry due to their prevalence in biologically active molecules. sioc-journal.cnresearchgate.net
The reactivity of the enamide allows it to act as a surrogate for enols, with the nitrogen atom's lone pair enhancing the nucleophilicity of the alkene. This enables reactions with a broad range of electrophiles, leading to the formation of iminium intermediates that can engage in further cyclization cascades. beilstein-journals.org This reactivity is fundamental to its role in constructing diverse heterocyclic systems.
Table 1: Examples of Heterocyclic Systems Synthesized from Enamide Precursors
| Heterocycle Class | Synthetic Strategy | Precursor Type | Reference |
|---|---|---|---|
| N-Heterocycles | Enamide-alkyne cycloisomerization | Bromo-substituted enamides | beilstein-journals.org |
| Oxazoles | Base-mediated cyclization | β-halo-enamides | gla.ac.uk |
| Pyran Derivatives | Reaction with phenolic compounds | Enaminones | researchgate.net |
| Thiazole Derivatives | Reaction with thiourea (B124793) derivatives | 3-bromoacetylcoumarin | mdpi.com |
Precursors for Bioactive Molecules and Natural Product Synthesis
The enamide functional group is a common feature in a multitude of natural products and drug candidates, often being integral to their biological activity. gla.ac.uk Consequently, this compound and related halo-enamides serve as crucial precursors in the total synthesis of these complex molecules.
Methodologies have been developed for the stereoselective synthesis of β-halo-enamides, which can then be elaborated through palladium-mediated cross-coupling reactions to construct more intricate structures. gla.ac.uk This approach has been successfully applied to the total syntheses of several enamide-containing natural products. gla.ac.uk
Examples of natural products synthesized using halo-enamide chemistry include:
Lansiumamide A and B : Simple enamide-containing natural products. gla.ac.uk
Alatamide : An enamide-containing natural product. gla.ac.uk
Crocacins : A family of antifungal, antibiotic, and cytotoxic natural products. The synthesis of (+)-crocacin C and the more potent (+)-crocacin D has been explored using these methods. gla.ac.uk
Amathamide Analogs : Syntheses of mono-brominated enamide analogs of natural alkaloids isolated from the Tasmanian marine bryozoan Amathia have been reported, demonstrating the role of brominated enamides in creating variations of naturally occurring bioactive compounds. scielo.org.mx
Table 2: Bioactive Natural Products Synthesized via Enamide Intermediates
| Natural Product | Class | Key Synthetic Step | Precursor Type | Reference |
|---|---|---|---|---|
| Fawcettimine-type alkaloids | Alkaloid | Enamide–alkyne cycloisomerization | Bromo-substituted alkyne enamide | beilstein-journals.org |
| Lansiumamide A/B | Enamide | Pd-mediated cross-coupling | β-halo-enamide | gla.ac.uk |
| Alatamide | Enamide | Pd-mediated cross-coupling | β-halo-enamide | gla.ac.uk |
| (+)-Crocacin D | Enamide | Multistep synthesis | β-halo-enamide | gla.ac.uk |
Intermediates in the Synthesis of Specialty Materials (e.g., organic electroluminescent materials derived from related compounds)
The core structure of this compound, featuring conjugated π-systems and sites for functionalization, makes it and its derivatives potential intermediates in the synthesis of specialty materials. While direct application of this specific compound is not widely documented, related organic structures are integral to materials with advanced optical and electronic properties.
A key area of application for such conjugated organic molecules is in organic light-emitting devices (OLEDs). google.com The performance of OLEDs, including their efficiency, stability, and operational voltage, is highly dependent on the organic materials used in their emissive and charge-transport layers. google.com Compounds with structures related to enamides, particularly those that can be elaborated into larger, rigid, and conjugated heterocyclic systems, are of significant interest. For example, novel organic complexes containing aza-dibenzothiophene or aza-dibenzofuran have been developed for use in OLEDs. google.com The synthesis of these complex heterocyclic systems can potentially start from versatile building blocks like functionalized enamides.
The development of new thermotropic liquid crystals is another area where complex organic molecules find application. jmchemsci.com Heterocyclic compounds derived from various synthetic pathways are often investigated for their mesomorphic properties, which are essential for display technologies. jmchemsci.com The versatility of this compound in heterocyclic synthesis suggests its potential as a precursor to new liquid crystalline materials.
Ligand Development for Catalytic Reactions
The development of novel ligands is crucial for advancing transition metal catalysis, enabling new types of chemical transformations with high efficiency and selectivity. The structure of this compound provides a platform for the synthesis of new ligand architectures.
The enamide moiety itself can interact with metal centers, and the phenyl and bromo substituents offer points for further modification to create polydentate ligands. For instance, related N-phenylbut-3-enamide has been used as a substrate in nickel-catalyzed reactions where the development of a specific β-diketone ligand was crucial for enabling a novel hydroxylarylation process. researchgate.netchemrxiv.org This demonstrates the intricate role that can be played by both the substrate and the ligand in a catalytic cycle, and highlights the potential for substrate-analogs to be developed into ligands.
Furthermore, enamides can be synthesized via gold(I)-catalyzed tandem reactions, indicating a strong interaction between the enamide functionality and transition metals. researchgate.net This affinity can be exploited in ligand design. N-heterocyclic carbenes (NHCs) are a major class of ligands in modern catalysis, and the synthesis of novel NHC ligands often involves the construction of heterocyclic precursors. acs.org Given the utility of this compound in building heterocyclic systems, it can serve as a valuable starting material for creating new NHC-based ligands for a variety of catalytic applications, including cross-coupling, reduction, and alkylation reactions. acs.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-bromo-N-phenylbut-2-enamide and its derivatives will likely pivot towards more efficient, atom-economical, and environmentally benign methodologies, moving beyond traditional multi-step sequences.
A primary area of focus will be the direct N-dehydrogenation of the corresponding saturated amide, N-phenylbutanamide. While several methods for the dehydrogenation of amides to enamides exist, including photoinduced palladium-catalyzed and ruthenium-catalyzed processes, a general, one-step approach without substrate pre-functionalization has been a significant challenge. nih.gov Recently, a novel method using a combination of LiHMDS and triflic anhydride (B1165640) has been reported for the direct N-dehydrogenation of various amides, presenting a powerful tool for future applications. nih.gov Adapting such a direct oxidation strategy could provide a more streamlined entry to the enamide core, which could then be selectively brominated.
Furthermore, research into sustainable brominating agents will be crucial. Traditional methods often rely on molecular bromine, which poses significant handling and environmental risks. sci-hub.se Future work should explore the use of solid bromine carriers or in-situ generation of brominating species to improve safety and reduce waste.
Exploration of New Reactivity Modes for the Bromine and Enamide Moieties
The dual functionality of this compound offers a rich playground for exploring novel reactivity. Future research will undoubtedly focus on leveraging the distinct electronic properties of the vinyl bromide and the enamide group.
Reactivity of the Vinyl Bromide: The carbon-bromine bond serves as a key handle for carbon-carbon and carbon-heteroatom bond formation. While palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are established for vinyl halides, future work on this compound could explore more challenging and novel transformations. For instance, the electrochemical bromination of N-benzyl-N-(1-phenylvinyl)acetamide has been shown to produce a bromo-enamide that successfully undergoes Sonogashira coupling, demonstrating the synthetic utility of the bromine atom in such scaffolds. rsc.org Exploring the parameter space for various metal-catalyzed reactions with this compound is a logical and promising next step.
Reactivity of the Enamide Moiety: Enamides are versatile precursors in synthesis. gla.ac.uk Their unique reactivity allows them to participate in a variety of transformations, including:
Cycloadditions: Enamides can engage in Diels-Alder and [2+2] cycloaddition reactions, providing rapid access to complex cyclic structures. nih.gov
Asymmetric Hydrogenation: The enamide double bond can be stereoselectively reduced to furnish chiral amines, which are valuable building blocks in pharmaceuticals. acs.org
Oxidative Cyclizations: Hypervalent iodine-mediated oxidative cyclization of N-allylic amides is a known route to dihydrooxazole derivatives, suggesting that intramolecular reactions involving the enamide nitrogen and a suitably positioned functional group could be a fruitful area of investigation. acs.org
Future studies should investigate these reactivity modes for this compound, potentially leading to the discovery of new molecular scaffolds with interesting properties.
Advanced Computational Modeling for Rational Design and Mechanism Elucidation
Computational chemistry is an indispensable tool for modern chemical research. For this compound, density functional theory (DFT) and other modeling techniques can provide profound insights that guide experimental work.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and subsequent reactions of this compound. This can help in optimizing reaction conditions and predicting the stereochemical outcome of reactions, such as the E/Z selectivity of the enamide double bond.
Rational Design of Catalysts: Designing catalysts specifically tailored for transformations involving this substrate. For instance, in asymmetric hydrogenation, computational screening of chiral ligands could accelerate the discovery of catalysts that provide high enantioselectivity.
Predicting Physicochemical Properties: Calculating properties such as redox potentials, which is crucial for designing electro- and photochemical reactions. The electron-withdrawing or -donating nature of substituents on the phenyl ring can significantly alter the electronic properties of the molecule, an effect that can be accurately predicted by computational methods.
By integrating computational modeling with experimental synthesis, researchers can accelerate the development cycle for new reactions and applications involving this compound.
Expanding the Scope of Biological Applications and Target Identification
The enamide functional group is a recognized pharmacophore present in numerous biologically active natural products and drug candidates. gla.ac.uk This suggests that this compound and its derivatives could be promising leads for drug discovery programs.
Future research should be directed towards:
Screening for Biological Activity: Synthesizing a library of derivatives by modifying the phenyl ring and the butenamide backbone and screening them against various biological targets. The bromine atom provides a convenient point for diversification through cross-coupling reactions.
Target Identification: Enamide-containing molecules have shown activity as kinase inhibitors. For example, certain cyanobut-2-enamide derivatives are potent inhibitors of Bruton's tyrosine kinase (BTK). researchgate.net It is plausible that derivatives of this compound could target similar or novel kinases involved in cancer or inflammatory diseases. Other studies have shown that 4-aminobut-2-enamide derivatives can act as inhibitors of KRAS G12C, a key target in cancer therapy. google.com
Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, systematic structural modifications and biological testing will be essential to establish a clear SAR. This will guide the optimization of potency, selectivity, and pharmacokinetic properties. For instance, studies on N-heteroaryl enamino amides have shown that the nature of the heterocyclic ring significantly influences cytotoxicity against cancer cell lines. nih.gov
The table below summarizes related enamide structures and their documented biological activities, suggesting potential avenues for this compound.
| Compound Class | Biological Target/Activity |
| 1-Cyano-2-hydroxy-N-phenyl-but-2-enamides | Bruton's tyrosine kinase (BTK) inhibitors researchgate.net |
| 4-Aminobut-2-enamide derivatives | KRAS G12C mutation inhibitors google.com |
| N-heteroaryl enamino amides | Cytotoxic against gastric and breast cancer cell lines nih.gov |
| Enamide-containing natural products | Antifungal, antibiotic, cytotoxic, and anti-parasitic activities gla.ac.uk |
Integration with Modern Synthetic Technologies (e.g., Photo-redox catalysis, Electro-catalysis, Flow Chemistry)
Modern synthetic technologies offer powerful ways to overcome the limitations of traditional batch chemistry, enabling safer, more efficient, and scalable processes. The integration of these technologies with the chemistry of this compound represents a major frontier.
Photoredox Catalysis: Visible-light photoredox catalysis can enable novel transformations under mild conditions. It has been used for the generation of enamides from amides and for the functionalization of alkenes. nih.govchemrxiv.org Future work could explore the photocatalytic activation of the C-Br bond in this compound for radical-based cross-coupling or cyclization reactions.
Electrocatalysis: Electrochemistry offers a reagent-free method for oxidation and reduction. An electrochemical approach for the bromination of enamides using sodium bromide as the bromine source has been developed, providing a green alternative to traditional brominating agents. rsc.org Furthermore, electro-synthesis can drive catalytic cycles, such as the iodine(I)/iodine(III) cycle for oxidative cyclizations, eliminating the need for chemical oxidants. acs.org
Flow Chemistry: Continuous flow chemistry provides significant advantages in terms of safety, scalability, and reaction control, especially for highly exothermic or hazardous reactions like halogenations. researchgate.netsioc-journal.cneuropa.eu The synthesis of this compound and its subsequent multi-step transformations could be streamlined into a continuous, automated process, enhancing efficiency and reproducibility. mdpi.com
The application of these modern technologies will be instrumental in unlocking the synthetic potential of this compound in a safe, sustainable, and scalable manner.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-bromo-N-phenylbut-2-enamide?
- Methodology :
- Step 1 : Start with N-phenylbut-2-enamide and introduce bromine at the β-position via electrophilic bromination using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions.
- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via TLC.
- Step 3 : Characterize the final product using / NMR and high-resolution mass spectrometry (HRMS).
- Reference : Similar brominated amides are synthesized via analogous pathways .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Assign and peaks to confirm regioselectivity of bromination and amide connectivity.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and N–H stretching (~3300 cm) bands.
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction data .
Q. What software tools are recommended for crystallographic analysis of this compound?
- Methodology :
- Data Collection : Use diffractometers (e.g., Oxford Xcalibur) to collect intensity data .
- Structure Solution : Employ SHELXS/SHELXD for phase determination .
- Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and disorder .
- Visualization : Generate ORTEP-3 diagrams to illustrate atomic displacement parameters .
Advanced Questions
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodology :
- Step 1 : Cross-validate data using multiple techniques (e.g., NMR, X-ray) to confirm structural assignments.
- Step 2 : Compare experimental results with computational predictions (e.g., DFT-calculated NMR shifts).
- Step 3 : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may lead to polymorphism or conformational flexibility .
Q. How to design experiments to study the reactivity of this compound under varying conditions?
- Methodology :
- Substitution Reactions : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) to assess bromide displacement.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Photochemical Studies : Irradiate with UV light to explore possible E→Z isomerization or radical pathways .
- Reference : Brominated acrylamides exhibit diverse reactivity in substitution and cycloaddition reactions .
Q. What strategies optimize crystallization conditions for X-ray structure determination?
- Methodology :
- Solvent Screening : Test solvent mixtures (e.g., ethanol/water, DCM/hexane) via slow evaporation.
- Temperature Gradients : Use gradient cooling (e.g., 4°C to –20°C) to induce nucleation.
- Additives : Introduce trace co-solvents (e.g., acetic acid) to stabilize hydrogen-bonded networks.
Q. How can computational methods provide mechanistic insights into the compound’s reactivity?
- Methodology :
- DFT Calculations : Model transition states for bromide displacement using Gaussian or ORCA software.
- Molecular Dynamics : Simulate solvation effects on reaction pathways in explicit solvent models.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina.
- Reference : InChI and SMILES data from PubChem enable accurate computational modeling .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
